molecular formula C34H37N3O6 B13446736 Safflospermidine A

Safflospermidine A

Cat. No.: B13446736
M. Wt: 583.7 g/mol
InChI Key: PFDVWJCSCYDRMZ-DZPBDQTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Safflospermidine A can be extracted from sunflower bee pollen using methanol, followed by sequential partitioning with hexane and dichloromethane. The dichloromethane partitioned extract is then fractionated using silica gel 60 column chromatography and high-performance liquid chromatography. The chemical structure of this compound is deduced by Nuclear Magnetic Resonance analysis .

Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The extraction and purification process from natural sources remain the primary method of obtaining this compound.

Chemical Reactions Analysis

Types of Reactions: Safflospermidine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as methanol, dichloromethane, and hexane are frequently used in the extraction and purification processes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activities.

Scientific Research Applications

Safflospermidine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its high antityrosinase activity makes it a valuable compound for developing treatments for hyperpigmentation and other skin disorders.

Mechanism of Action

The mechanism of action of Safflospermidine A involves its ability to inhibit tyrosinase, an enzyme responsible for melanin production in the skin. By inhibiting tyrosinase, this compound reduces melanin synthesis, thereby preventing hyperpigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, which blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds: Safflospermidine A is structurally similar to other compounds such as Safflospermidine B, N1,N5,N10-(Z)-tri-p-coumaroylspermidine, and N1,N5,N10-(E)-tri-p-coumaroylspermidine .

Uniqueness: What sets this compound apart from its similar compounds is its higher antityrosinase activity compared to Safflospermidine B and other reference standards like kojic acid. This makes it a more potent candidate for applications requiring tyrosinase inhibition .

Properties

Molecular Formula

C34H37N3O6

Molecular Weight

583.7 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12-

InChI Key

PFDVWJCSCYDRMZ-DZPBDQTJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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